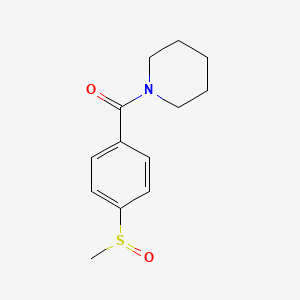
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of morpholine-based compounds and is known for its unique chemical properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which plays a role in regulating neuronal activity and is involved in the regulation of anxiety and stress. (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been found to decrease the levels of glutamate, which is involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its unique chemical properties, which make it a promising candidate for drug development. However, one of the limitations of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
Orientations Futures
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One potential direction is the development of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of the effects of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone on the regulation of neuronal activity in the brain, which could lead to the development of drugs for the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Conclusion
In conclusion, (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical properties make it a promising candidate for drug development, and its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-methylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is then purified using column chromatography to obtain a high purity product.
Applications De Recherche Scientifique
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-9(2)7-12/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQVFOLMLOJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)

![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)
![2-Methyl-4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B7509408.png)

![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)



![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)
